[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate

Catalog No.
S1922611
CAS No.
58214-53-2
M.F
C27H21NO7S
M. Wt
503.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatoox...

CAS Number

58214-53-2

Product Name

[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate

Molecular Formula

C27H21NO7S

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C27H21NO7S/c29-25(18-10-4-1-5-11-18)32-16-21-22(34-26(30)19-12-6-2-7-13-19)23(24(33-21)28-17-36)35-27(31)20-14-8-3-9-15-20/h1-15,21-24H,16H2/t21-,22-,23-,24-/m1/s1

InChI Key

AWVSFHIUQVIIOW-MOUTVQLLSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Due to the lack of specific research available, the origin and significance in scientific research remain unclear.


Molecular Structure Analysis

The name provides some structural details:

  • [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl: This part of the name describes a central five-membered ring (oxolan) with specific stereochemistry (2R,3R,4R,5R) indicating all four substituents are oriented in the same direction. Two benzoyl groups (derived from benzoic acid) are attached at positions 3 and 4, and an isothiocyanate group (derived from isothiocyanic acid) is attached at position 5. A methyl group bridges the oxolan ring at position 2.
  • benzoate: This indicates a benzoate group (derived from benzoic acid) is attached to the methyl group.

Based on this information, the molecule likely has a complex structure with several functional groups. The presence of the benzoyl and isothiocyanate groups suggests potential aromatic and polar character.


Chemical Reactions Analysis

  • The ester linkage (between the methyl group and the benzoate) could be susceptible to hydrolysis under acidic or basic conditions, breaking the molecule into its component parts.
  • The isothiocyanate group might participate in nucleophilic substitution reactions with various nucleophiles.

Physical And Chemical Properties Analysis

No data is available on specific physical and chemical properties like melting point, boiling point, or solubility.

  • The presence of aromatic rings suggests potential low to moderate flammability.
  • The isothiocyanate group might have irritant properties.

XLogP3

6.2

Dates

Modify: 2024-04-15

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